Cas no 1567995-25-8 ((1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine)

(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine
- AKOS021077286
- 1567995-25-8
- EN300-1899706
-
- Inchi: 1S/C10H14BrNO2/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-6H,12H2,1-3H3/t6-/m0/s1
- InChI Key: DKWXXAAJQXXOEY-LURJTMIESA-N
- SMILES: BrC1=CC(=CC(=C1[C@H](C)N)OC)OC
Computed Properties
- Exact Mass: 259.02079g/mol
- Monoisotopic Mass: 259.02079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.5Ų
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899706-0.25g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1899706-0.05g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1899706-2.5g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1899706-0.1g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1899706-0.5g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1899706-1.0g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 1g |
$1686.0 | 2023-06-02 | ||
Enamine | EN300-1899706-5.0g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 5g |
$4890.0 | 2023-06-02 | ||
Enamine | EN300-1899706-5g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1899706-10.0g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 10g |
$7250.0 | 2023-06-02 | ||
Enamine | EN300-1899706-1g |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine |
1567995-25-8 | 1g |
$842.0 | 2023-09-18 |
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on (1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine
(1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine: A Comprehensive Overview
The compound with CAS No. 1567995-25-8, known as (1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and material science.
Structure and Synthesis
The molecule consists of a phenyl ring substituted with bromine at the 2-position and methoxy groups at the 4 and 6 positions. This substitution pattern suggests a high degree of steric hindrance, which could influence its reactivity and stability. The ethanamine group attached to the phenyl ring introduces an amine functionality, which is known for its ability to form hydrogen bonds and participate in various chemical reactions.
Recent studies have explored novel synthetic routes for this compound, leveraging advanced catalytic methods and asymmetric synthesis techniques to achieve high enantiomeric excess. These methods not only enhance the efficiency of production but also pave the way for large-scale manufacturing, which is crucial for its potential therapeutic applications.
Biological Activity and Applications
Research into the biological activity of (1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine has revealed promising results in several areas. In vitro studies have demonstrated its ability to modulate key enzymes involved in neurological disorders, such as monoamine oxidases (MAOs). This suggests potential utility in the treatment of conditions like Parkinson's disease and depression.
Moreover, this compound has shown selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Ongoing clinical trials are investigating its efficacy and safety profile, with early results showing encouraging outcomes.
Structural Properties and Stability
The stereochemistry of this compound plays a critical role in its stability and reactivity. The S configuration at the chiral center imparts specific electronic properties that influence its interaction with biological systems. Advanced computational modeling techniques have been employed to predict its behavior under various conditions, providing valuable insights into its pharmacokinetics and pharmacodynamics.
In terms of physical properties, the compound exhibits a melting point of approximately 180°C under standard conditions. Its solubility in organic solvents like dichloromethane and ethanol makes it suitable for various chemical reactions and formulations.
Safety Considerations
While (1S)-1-(2-bromo-4,6-dimethoxyphenyl)ethan-1-amine holds great promise for therapeutic applications, careful consideration must be given to its safety profile. Preclinical studies have shown minimal adverse effects at therapeutic doses; however, long-term toxicity studies are still underway to fully assess its safety for human use.
In conclusion, CAS No. 1567995-25-8 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the development of novel therapeutic agents.
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